N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a triazolopyrazine ring, a pyrrolidine moiety, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine core.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the triazolopyrazine intermediate.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the intermediate with 2-fluorophenylacetic acid or its derivatives under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Green Chemistry Approaches: Minimizing the use of hazardous solvents and reagents to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazolopyrazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: N-oxides of the pyrrolidine ring.
Reduction Products: Dihydro derivatives of the triazolopyrazine ring.
Substitution Products: Various substituted derivatives on the fluorophenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of novel materials due to its unique structural properties.
Biology
Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, making it useful in biochemical studies.
Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals, particularly for targeting specific biological pathways.
Diagnostic Tools: Could be used in the development of diagnostic agents due to its ability to bind selectively to certain biomolecules.
Industry
Chemical Sensors: Its unique structure may be utilized in the design of sensors for detecting specific chemicals.
Polymer Science: Potential incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism by which N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s triazolopyrazine ring can engage in hydrogen bonding and π-π interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-(pyrazin-2-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide: Lacks the triazole ring, which may affect its binding properties and biological activity.
N-(1-([1,2,3]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide: Similar structure but with a different triazole isomer, potentially leading to different reactivity and applications.
N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide: The position of the fluorine atom on the phenyl ring is different, which can influence its chemical and biological properties.
Uniqueness
The presence of the [1,2,4]triazolo[4,3-a]pyrazine ring in N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-fluorophenyl)acetamide imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can translate into specific binding affinities and selectivities in biological systems, as well as distinct reactivity patterns in chemical reactions.
Properties
IUPAC Name |
2-(2-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c18-14-4-2-1-3-12(14)9-15(25)21-13-5-7-23(10-13)16-17-22-20-11-24(17)8-6-19-16/h1-4,6,8,11,13H,5,7,9-10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSPHDCXBLSCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC=C2F)C3=NC=CN4C3=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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